molecular formula C7H13NO2S B13228166 s-Allylhomocysteine

s-Allylhomocysteine

Cat. No.: B13228166
M. Wt: 175.25 g/mol
InChI Key: BRQOSQLOXWNXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Allylhomocysteine (Sahc) is a non-canonical amino acid that serves as a versatile tool for metabolic engineering and residue-specific protein labeling. Research demonstrates its value in reprogrammed translation systems, where it is incorporated into recombinant proteins in response to methionine codons in methionine-auxotrophic E. coli . This incorporation exploits the substrate tolerance of the endogenous methionyl-tRNA synthetase (MetRS), enabling global substitution of methionine residues with Sahc without major changes to the protein biosynthesis machinery . Once incorporated, the alkene-functional side chain of Sahc provides a bioorthogonal handle for selective post-translational modification via click chemistry reactions, such as photo-induced thiol-ene coupling and phosphonamidate conjugation . A particularly useful application is the deprotection of Sahc within a protein sequence to generate homocysteine-containing proteins, which offers a selective pathway for labeling thiol groups with high relevance in various medical settings . Furthermore, this compound is metabolically active and can be synthesized in situ by engineered E. coli through a direct sulfhydration pathway using O-acetyl-homoserine and allyl mercaptan as precursors, coupling intracellular synthesis with reprogrammed translation . This product is intended for research purposes in bioorthogonal chemistry and protein engineering. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-amino-4-prop-2-enylsulfanylbutanoic acid

InChI

InChI=1S/C7H13NO2S/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)

InChI Key

BRQOSQLOXWNXRT-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCC(C(=O)O)N

Origin of Product

United States

Biosynthesis and Metabolic Integration of S Allylhomocysteine

Enzymatic and Cellular Pathways for S-Allylhomocysteine Production

The production of this compound (SAHC) can be achieved within microbial systems through targeted genetic modifications that redirect native amino acid metabolism. nih.gov

Metabolic engineering provides a powerful strategy for the in situ biosynthesis of SAHC, primarily by modifying host organisms like Escherichia coli. nih.gov This approach involves diverting the metabolic flux from the conventional methionine biosynthetic pathway towards the production of the desired analogue. nih.gov

A key strategy involves engineering a methionine-auxotrophic E. coli strain, which lacks the ability to produce methionine endogenously, making it reliant on external sources or engineered pathways. nih.gov Scientists have successfully introduced genes from the methionine biosynthesis pathway of Corynebacterium glutamicum into E. coli to establish a novel production route. nih.gov Specifically, the genes metX and metY from C. glutamicum are cloned into a plasmid vector and introduced into the E. coli host. nih.gov This equips the host with a direct sulfhydration pathway capable of synthesizing SAHC when provided with the necessary precursors. nih.gov

To enhance the production of SAHC, the biosynthesis of its precursor, L-homoserine, can be boosted by supplementing the growth medium with pantothenic acid. nih.gov While effective, further optimization of these microbial strains could be achieved by deleting competing metabolic genes (metA, metB, metE, metH) from the E. coli genome to prevent residual methionine synthesis and channel more resources towards SAHC production. nih.gov

ComponentDescriptionSource OrganismFunction in SAHC Biosynthesis
metX geneEncodes for homoserine O-acetyltransferase (CgHSAT).Corynebacterium glutamicumCatalyzes the conversion of L-homoserine to O-acetyl-L-homoserine (OAH). nih.gov
metY geneEncodes for O-acylhomoserine synthetase (thiolase) (CgOAHSS).Corynebacterium glutamicumCatalyzes the coupling of OAH with allyl mercaptan to form this compound. nih.gov
Host StrainE. coli B834(DE3)Escherichia coliA methionine-auxotrophic strain used as the chassis for expressing the heterologous pathway. nih.gov

The enzymatic synthesis of SAHC in engineered microbial systems relies on the cellular uptake and conversion of externally supplied precursors. The primary precursors are allyl mercaptan and O-acetylhomoserine (OAH), or its metabolic antecedent, L-homoserine. nih.gov

The biosynthetic process begins with the intracellular conversion of L-homoserine, which originates from the tricarboxylic acid (TCA) cycle, into O-acetyl-L-homoserine. This reaction is catalyzed by the enzyme homoserine O-acetyltransferase (CgHSAT), the product of the introduced metX gene. nih.gov Subsequently, the second engineered enzyme, O-acylhomoserine synthetase (CgOAHSS) from the metY gene, facilitates the crucial coupling step. It catalyzes the reaction between O-acetyl-L-homoserine and allyl mercaptan, which serves as the nucleophilic sulfur donor, to generate the final product, this compound. nih.gov

The engineered pathway for SAHC biosynthesis in E. coli represents a significant deviation from the host's native methionine synthesis pathway. nih.gov The introduced pathway from C. glutamicum is known as a direct sulfhydration pathway, whereas the canonical pathway in E. coli involves transsulfuration. nih.gov

In the native E. coli methionine pathway, homoserine is first activated through O-succinylation, a reaction catalyzed by the enzyme MetA. The resulting O-Succinylhomoserine then undergoes a transsulfuration reaction with cysteine to form cystathionine, which is subsequently cleaved to produce homocysteine. Finally, homocysteine is methylated to yield methionine. nih.gov

In contrast, the engineered pathway for SAHC is more direct. It bypasses the O-succinylation and transsulfuration steps entirely. Instead, it uses O-acetylation to activate homoserine, followed by a direct reaction with an external thiol (allyl mercaptan) to produce the final S-allyl analogue of homocysteine. nih.gov This highlights a fundamental difference in the strategy for sulfur incorporation between the native metabolic route and the engineered one. nih.gov

FeatureEngineered SAHC Pathway (from C. glutamicum)Canonical Methionine Pathway (in E. coli)
Homoserine ActivationO-acetylation (catalyzed by MetX/CgHSAT). nih.govO-succinylation (catalyzed by MetA). nih.gov
Sulfur SourceAllyl Mercaptan (external precursor). nih.govCysteine (internal metabolite). nih.gov
Key IntermediateO-acetyl-L-homoserine. nih.govCystathionine. nih.gov
Overall MechanismDirect Sulfhydration. nih.govTranssulfuration. nih.gov

This compound within the Methionine Cycle and Transsulfuration Pathways

Once synthesized, SAHC can integrate into the host cell's central metabolism, particularly intersecting with the methionine cycle.

Following any methylation reaction involving SAM, the product formed is S-adenosylhomocysteine (SAH). nih.gov SAH is a potent competitive inhibitor of most methyltransferase enzymes, and its accumulation can suppress essential methylation processes. nih.govnih.gov Therefore, cellular homeostasis of SAH is tightly regulated. nih.gov

The key enzyme responsible for maintaining low levels of SAH is S-adenosylhomocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine. nih.govnih.gov Under physiological conditions, the reaction proceeds in the direction of hydrolysis because the products, adenosine and homocysteine, are rapidly removed by other metabolic pathways, thereby preventing the accumulation of the inhibitor SAH. nih.govnih.gov The ratio of SAM to SAH is often referred to as the "methylation index" and reflects the methylation capacity of a cell. nih.govcellbiolabs.com While this compound is known to enter the SAM cycle, its specific, direct influence on SAH homeostasis and the activity of SAHH in cellular models has not been extensively detailed. However, as an analogue that participates in the methionine cycle, its metabolism would invariably intersect with the pathways that regulate the SAM/SAH ratio.

Mechanistic Studies of this compound as a Methionine Analogue

This compound (SAHcy), a non-canonical amino acid, has been identified as a functional analogue of methionine (Met). This structural similarity allows it to be processed by the cell's metabolic and translational machinery, making it a valuable tool for biochemical research. Mechanistic studies have focused on its incorporation into proteins and its interaction with key enzymes in methionine metabolism, providing insights into the flexibility of these pathways and offering novel strategies for protein labeling and engineering.

Incorporation into Proteins

The primary mechanism by which this compound functions as a methionine analogue is through its recognition and activation by methionyl-tRNA synthetase (MetRS). This enzyme is responsible for charging tRNA molecules with methionine, the first step in incorporating this amino acid into a growing polypeptide chain. The plasticity of the substrate-binding site of MetRS allows it to recognize and activate a variety of methionine analogues, including SAHcy, with a kinetic turnover that can be similar to that of the natural substrate.

Once activated, this compound-tRNA (SAHcy-tRNA) is delivered to the ribosome, where it is incorporated into proteins in response to the AUG start codon and internal methionine codons. This process has been demonstrated in vivo, particularly in methionine-auxotrophic strains of Escherichia coli, where the absence of endogenous methionine enhances the efficiency of SAHcy incorporation. However, the incorporation of SAHcy is often incomplete due to competition with the residual intracellular pool of methionine. The efficiency of incorporation can also be influenced by the different affinities of the translational machinery for SAHcy during initiation and elongation.

Interaction with Methionine Adenosyltransferases (MATs)

Beyond its role in protein synthesis, this compound is also a substrate for methionine adenosyltransferases (MATs). These enzymes catalyze the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes. The ability of MATs to utilize SAHcy as a substrate indicates that the allyl group of SAHcy does not sterically hinder its binding to the enzyme's active site. This interaction opens up possibilities for studying the mechanisms of MATs and for the enzymatic synthesis of SAHcy-derived SAM analogues.

Application as a Bioorthogonal Handle

The allyl group of this compound provides a unique chemical handle that is bioorthogonal, meaning it is chemically inert within the biological system but can be specifically modified through targeted chemical reactions. This property has been exploited for the selective labeling of proteins. Once incorporated into a protein, the alkene group of SAHcy can undergo various chemoselective reactions, such as photo-induced thiol-ene coupling.

This bioorthogonal labeling strategy allows for the attachment of various probes, such as fluorescent dyes or affinity tags, to proteins containing SAHcy. The small size of the S-allyl group is advantageous as it is less likely to interfere with the protein's native structure and function. Furthermore, the allyl group can be chemically removed (deallylation) to expose a homocysteine residue, providing another avenue for selective chemical modification.

Research Findings on In Vivo Synthesis and Incorporation

Recent research has focused on developing methods for the in situ biosynthesis of this compound in host organisms like E. coli, coupled with its direct incorporation into recombinant proteins. This approach involves engineering the host's methionine biosynthetic pathway. By introducing specific genes, such as those from Corynebacterium glutamicum, the metabolic pathway can be redirected to synthesize SAHcy from precursors like O-acetyl-homoserine and allyl mercaptan.

These studies have successfully demonstrated the production of recombinant proteins containing SAHcy. Mass spectrometry analysis is a key tool used to confirm the incorporation and to quantify the efficiency of substitution. The findings indicate that while complete replacement of methionine with SAHcy is challenging to achieve, even partial incorporation can be sufficient for subsequent bioorthogonal labeling reactions.

Table 1: Summary of Mechanistic Roles of this compound as a Methionine Analogue

Cellular ProcessInteracting EnzymeOutcome of InteractionResearch Application
Protein SynthesisMethionyl-tRNA Synthetase (MetRS)Activation of SAHcy and charging of tRNA.Incorporation into proteins for labeling and functional studies.
One-Carbon MetabolismMethionine Adenosyltransferase (MATs)Serves as a substrate for the synthesis of SAM analogues.Probing MAT enzyme function and generating novel SAM derivatives.
Protein LabelingN/A (Chemical Reaction)The allyl group acts as a bioorthogonal handle for chemical conjugation.Site-specific labeling of proteins with fluorescent probes and other tags.

Genetic Encoding and Protein Incorporation of S Allylhomocysteine

Development of Engineered Host Systems for S-Allylhomocysteine Production and Incorporation

The practical application of SAH incorporation relies on the development of robust and efficient host systems, typically microbial, that can both synthesize the analogue and integrate it into proteins.

Auxotrophic Microbial Strains (e.g., Escherichia coli) for Controlled Incorporation

Escherichia coli is the workhorse for producing recombinant proteins and has been extensively engineered for the incorporation of ncAAs. Methionine auxotrophic strains of E. coli, such as B834(DE3), are particularly valuable for SAH incorporation. nih.govox.ac.uk These strains have a genetic defect in the methionine biosynthesis pathway, making them unable to produce their own methionine. nih.gov This auxotrophy is the key to controlling the incorporation of SAH. When these cells are grown in a minimal medium lacking methionine but supplemented with SAH, they are compelled to use the analogue for protein synthesis. nih.govacs.orgacs.org This provides a powerful and straightforward method for achieving high levels of residue-specific SAH incorporation. ox.ac.uknih.gov

Strategies for Enhancing Intracellular this compound Production Yields

While feeding SAH to auxotrophic cultures is effective, a more elegant and potentially cost-effective strategy is to engineer the host organism to produce SAH in situ. nih.govmdpi.comnih.gov This involves introducing and optimizing metabolic pathways that can convert readily available precursors into SAH.

One successful approach involves redirecting the host's methionine biosynthetic pathway. nih.gov By introducing genes from other organisms, such as Corynebacterium glutamicum, the metabolic flux can be diverted from homoserine, a TCA cycle intermediate, towards the synthesis of SAH. nih.gov Specifically, the introduction of genes like metX (homoserine O-acetyltransferase) and metY (O-acylhomoserine synthetase) enables the conversion of O-acetyl-homoserine and allyl mercaptan into SAH. nih.gov

However, achieving high intracellular concentrations of SAH that can outcompete any residual methionine is a significant challenge. acs.org Several strategies are being explored to enhance production yields:

Gene Deletion: Deleting key genes in the competing methionine synthesis pathway, such as metA, metB, metE, and metH, can help to minimize the intracellular pool of methionine. nih.gov

Regulon De-repression: Deleting regulatory genes like metJ, which represses the methionine regulon, can lead to the overexpression of enzymes in the biosynthetic pathway. nih.gov

Further research is focused on creating microbial strains where allyl mercaptan is the sole source of sulfur for the cell, which would tightly couple cell viability to the production and incorporation of SAH. nih.gov

StrategyDescriptionRationale
Metabolic Pathway Redirection Introduce heterologous genes (e.g., metX, metY from C. glutamicum) to create a biosynthetic pathway for SAH from precursors like O-acetyl-homoserine and allyl mercaptan. nih.govEnables in situ production of SAH, potentially reducing costs and improving incorporation efficiency. nih.govresearchgate.net
Gene Deletion Remove genes involved in the endogenous methionine synthesis pathway (e.g., metA, metE, metH). nih.govReduces the intracellular pool of competing methionine, favoring SAH incorporation. nih.gov
Regulon De-repression Delete regulatory genes like metJ to upregulate the expression of methionine biosynthetic enzymes. nih.govIncreases the overall capacity of the engineered pathway to produce SAH. nih.gov
Enhancing Carbon Flux Optimize central metabolism to increase the availability of precursors like homoserine. nih.govProvides more building blocks for the SAH synthesis pathway, increasing potential yield. nih.gov

Optimization of Codon Reassignment and Translational Efficiency

The efficient incorporation of this compound into proteins is often achieved through the reassignment of a canonical amino acid codon, typically the methionine (Met) codon (AUG). ox.ac.uktaylorandfrancis.com This method leverages the inherent flexibility of the native methionyl-tRNA synthetase (MetRS) to accept SAH as a substrate. ox.ac.uk In methionine-auxotrophic strains of E. coli, such as B834(DE3), SAH can be efficiently incorporated in place of methionine when supplied in the growth medium. ox.ac.ukresearchgate.net

Several factors influence the efficiency of this process. The concentration of the ncAA, the specific host strain, and the culture conditions all play a role in maximizing the yield of the modified protein. mdpi.com Research has shown that SAH is a privileged substrate for the translational machinery compared to other olefin-bearing methionine analogues. ox.ac.ukfigshare.com For instance, in a study comparing several potential Met analogues, SAH was the only one that showed efficient (>95%) incorporation into the histone H3 protein in E. coli. ox.ac.uk

The table below summarizes key findings related to the optimization of SAH incorporation:

Factor Observation Significance Citation
Host Strain Methionine-auxotrophic E. coli (e.g., B834(DE3)) is highly effective.Enables global replacement of methionine with this compound. ox.ac.ukresearchgate.net
Codon Reassignment The methionine (AUG) codon is reassigned to encode this compound.Allows for residue-specific incorporation using the native translational machinery. ox.ac.uktaylorandfrancis.com
Substrate Specificity Methionyl-tRNA synthetase (MetRS) recognizes and activates this compound.This compound is a preferred non-canonical substrate, leading to high incorporation efficiency. ox.ac.uk
Comparative Efficiency This compound shows higher incorporation efficiency than other tested olefin-bearing analogues.Highlights the suitability of this compound for genetic encoding. ox.ac.uk

Impact of this compound Incorporation on Protein Structure and Function in In Vitro Research

The substitution of a canonical amino acid with a non-canonical one can have significant effects on the resulting protein's structure, stability, and function. nih.gov Understanding these impacts is crucial for the successful application of SAH in protein engineering.

Protein Folding and Stability Assessments in Recombinant Proteins

The introduction of SAH in place of methionine can influence the folding and stability of recombinant proteins. abcam.combrieflands.com The slightly larger and more flexible allyl group of SAH compared to the methyl group of methionine can introduce subtle changes in the hydrophobic core of a protein, potentially altering its thermodynamic stability. abcam.com

The following table outlines findings from protein folding and stability assessments:

Protein Observation Conclusion Citation
Histone H3Efficiently incorporated SAH without apparent misfolding.SAH is well-tolerated in the context of this protein. ox.ac.ukresearchgate.net
"Hyper stable" GFPTolerated SAH incorporation, retaining its overall structure.Robust protein scaffolds are advantageous for ncAA incorporation studies. nih.govresearchgate.net
Cytochrome P450Global replacement of methionine with norleucine (a different ncAA) led to reduced thermostability.Highlights the potential for stability trade-offs with ncAA incorporation. caltech.edu

Enzymatic Activity and Catalytic Efficiency after this compound Substitution

The replacement of methionine with SAH can also affect the enzymatic activity and catalytic efficiency of proteins. sigmaaldrich.comchromakresearch.com If the substituted methionine residue is located within or near the active site, or is involved in substrate binding or conformational changes necessary for catalysis, a change in activity is likely. sigmaaldrich.com

Research has shown that for some enzymes, the incorporation of SAH does not significantly impair their function. ox.ac.uk For example, a sulfatase from Sulfolobus solfataricus (SsβG) containing SAH was found to retain its functional activity. ox.ac.uk This suggests that for certain enzymes, the structural perturbation caused by SAH is not detrimental to their catalytic mechanism. However, a thorough enzymatic assay is always necessary to quantify the impact of the substitution. thermofisher.com

Conformational Dynamics and Biophysical Properties of this compound-Containing Proteins

The incorporation of SAH can alter the conformational dynamics and biophysical properties of a protein. utoronto.campg.deethz.ch The allyl group introduces a flexible moiety that can influence local and even global protein motions. ethz.ch These changes in dynamics can, in turn, affect protein function, such as ligand binding or allosteric regulation. utoronto.ca

Biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing these changes in conformational dynamics. nih.gov While specific studies focusing solely on the detailed conformational dynamics of SAH-containing proteins are emerging, the principles of how ncAAs can modulate protein dynamics are well-established. utoronto.canih.gov The introduction of the allyl group provides a unique chemical handle that can also be used to probe protein structure and dynamics through techniques like cross-metathesis. acs.org

S Allylhomocysteine in Bioorthogonal Chemistry and Protein Modification

Utilization of the Alkene Moiety for Chemoselective Reactions

The terminal alkene of S-allylhomocysteine is a bioorthogonal functional group, meaning it is chemically inert within a biological system until it is introduced to a specific, non-native reaction partner. nih.govescholarship.org This chemoselectivity allows for precise chemical modifications of proteins containing this amino acid without interfering with native biological processes. mdpi.comacs.org

The alkene side chain of S-allyl-L-homocysteine (Sahc) incorporated into proteins can readily participate in photo-induced thiol-ene coupling reactions. nih.govmdpi.comnih.gov This reaction, often initiated by UV light, provides an efficient method for conjugating thiol-containing molecules to proteins. researchgate.net Researchers have demonstrated the functional versatility of Sahc for this purpose by conjugating it with both small molecules and larger materials. mdpi.comresearchgate.net

For instance, the thiol-containing sugar 2-Acetamido-2-deoxy-β-d-galactopyranosyl-1-thiol (GalNAc-SH) has been successfully coupled to green fluorescent protein (GFP) variants containing one or two Sahc residues. mdpi.comresearchgate.net Furthermore, this strategy has been used to immobilize Sahc-containing proteins onto thiolated hydrogels, highlighting its utility in creating functionalized biomaterials. mdpi.comresearchgate.net The reaction proceeds by irradiating the protein and the thiol-containing molecule, leading to a stable thioether linkage. researchgate.net

Table 1: Examples of Photo-induced Thiol-Ene Coupling with Sahc-containing Proteins

Protein Construct Coupling Partner Resulting Conjugate Application
cfGFPhs1-RM(134Sahc) GalNAc-SH Glycan-conjugated protein Protein functionalization
cfGFPhs1-RM(134Sahc:143Sahc) GalNAc-SH Glycan-conjugated protein Protein functionalization

Data sourced from Nojoumi et al. (2019). mdpi.comresearchgate.net

This compound (Ahc) has been identified as a privileged substrate for olefin cross-metathesis (CM) when genetically incorporated into proteins. researchgate.netox.ac.uknih.gov This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs second-generation catalyst, is highly effective in aqueous environments when Ahc is the substrate. researchgate.netacs.orgox.ac.uk The presence of the allylic sulfur atom is critical, as it is believed to coordinate to the metal catalyst, enhancing the reaction rate and efficiency compared to all-carbon olefin-containing amino acids like homoallylglycine, which are largely unreactive in aqueous CM. ox.ac.ukox.ac.uk

Ahc can be efficiently incorporated into proteins by hijacking the methionine translational pathway in methionine-auxotrophic strains of E. coli or even in human cells. researchgate.netox.ac.uknih.gov This allows for the production of proteins bearing the alkene handle at specific sites determined by the placement of methionine (AUG) codons in the gene sequence. nih.gov Researchers have successfully performed CM on Ahc-containing proteins, including histone H3 and the Fc region of immunoglobulin G (IgG), conjugating them with olefin-bearing probes like an olefin-functionalized biotin (B1667282). researchgate.netox.ac.uk This expands the toolkit for the "tag-and-modify" functionalization of proteins. researchgate.netacs.org

Table 2: Comparison of Unnatural Amino Acids in Olefin Cross-Metathesis

Amino Acid Incorporation Method Reactivity in Aqueous CM Key Feature
This compound (Ahc) Genetically encoded (Met surrogate) High Allyl sulfide (B99878) enhances reactivity. researchgate.netox.ac.uk
S-Allylcysteine (Sac) Chemical installation / Orthogonal synthetase High Allyl sulfide enhances reactivity. ox.ac.ukacs.org
Se-Allylselenocysteine (Seac) Chemical installation Very High Allyl selenide (B1212193) provides superior reactivity. ox.ac.ukox.ac.uk

Beyond thiol-ene and metathesis reactions, S-allyl-L-homocysteine has demonstrated its utility in other bioorthogonal transformations, notably in the recently developed phosphonamidate conjugation reaction. mdpi.comnih.govresearchgate.net This showcases the versatility of the Sahc handle for various chemical modifications. mdpi.commdpi.comglobalauthorid.com The development of such novel conjugations is crucial for expanding the repertoire of tools available for protein engineering and chemical biology. escholarship.org The ability to perform these diverse reactions on a single, genetically encodable handle like Sahc streamlines the process of creating complex protein constructs. mdpi.comresearchgate.net A key aspect of some of these novel transformations is the ability to deprotect the allyl group, revealing a homocysteine residue, which opens up further avenues for selective modification. nih.govmdpi.com

Applications in Protein Labeling and Conjugation Studies

The ability to incorporate this compound into proteins and subsequently modify it has significant applications in protein labeling and the study of protein conjugates. nih.govacs.org These methods facilitate the creation of precisely modified proteins for a wide range of research purposes, from studying protein function to developing new diagnostics and therapeutics. acs.org

The genetic incorporation of this compound allows for the straightforward production of functionalized protein constructs. nih.govacs.org By replacing specific methionine residues with Ahc, researchers can install a reactive alkene handle at desired locations on a protein's surface. researchgate.netnih.gov This has been successfully applied to various proteins, including GFP variants in E. coli and even antibodies in human HEK293T cells. researchgate.netox.ac.uknih.gov

These Ahc-containing proteins serve as versatile platforms for further modification. caltech.edu For example, an IgG antibody containing Ahc in its Fc region was directly labeled using olefin cross-metathesis, demonstrating a practical application for creating modified antibodies. ox.ac.uk Similarly, GFP constructs with incorporated Sahc have been used as models to test and optimize various conjugation reactions, including thiol-ene coupling and phosphonamidate ligation. mdpi.comresearchgate.net These functionalized constructs are invaluable for research, enabling applications such as fluorescence labeling, protein immobilization, and the attachment of other functional moieties. mdpi.comacs.orgresearchgate.net

A particularly elegant strategy involves using the allyl group of Sahc as a protecting group for a thiol. nih.gov The allyl group masks the reactive thiol of the homocysteine side chain, rendering it inert to the cellular environment and common thiol-reactive reagents. nih.gov This protection can be selectively removed under mild conditions to unmask the free thiol at a specific, genetically encoded position. mdpi.comnih.gov

The deprotection is typically achieved using a water-soluble palladium catalyst, such as Pd(TPPTS)₄, which efficiently cleaves the allyl group to yield a homocysteine residue. nih.gov The newly exposed thiol group can then be targeted with high selectivity by thiol-reactive probes, such as maleimides. nih.govresearchgate.net For example, researchers have deprotected Sahc residues in a GFP variant and subsequently labeled the resulting homocysteine thiols with a fluorescent FAM-maleimide probe. researchgate.net This deprotection-alkylation strategy provides a powerful method for selectively labeling proteins at positions that were originally occupied by methionine, offering a high degree of control over the modification site. mdpi.comnih.govresearchgate.net

Table 3: Reaction Scheme for Selective Thiol Labeling via Sahc Deprotection

Step Reaction Reagent/Catalyst Product
1. Incorporation Residue-specific incorporation of Sahc E. coli expression system Protein with protected thiol (Sahc)
2. Deprotection Deallylation of Sahc side chain Pd(TPPTS)₄ Protein with free thiol (Homocysteine)

This strategy provides a method for selective labeling of proteins at methionine codon positions. nih.govresearchgate.net

Investigation of In Vitro Protein Interactions and Dynamics

The introduction of this compound (Sahc) into proteins as a methionine analogue provides a powerful tool for studying protein interactions and dynamics using bioorthogonal methods. However, the replacement of a canonical amino acid with an unnatural one, even one as structurally similar as Sahc, can potentially perturb the protein's native state. Research indicates that the presence of methionine analogues within the core of a protein may be detrimental to its functional integrity and stability. nih.govmdpi.com

To mitigate these effects, initial in vitro studies have often utilized "hyper-stable" protein constructs. mdpi.com A notable example is a specially designed Green Fluorescent Protein (GFP) variant, GFPhs1-RM, which was engineered for enhanced folding efficiency and a higher tolerance for the incorporation of non-canonical amino acids. mdpi.com This particular construct was optimized to maintain its structure even with a methionine-free protein core, making it a reliable model for assessing the impact and utility of Sahc incorporation. mdpi.com

The primary advantage of incorporating Sahc is its identity as a small, bioorthogonal alkene tag that is presumed to cause minimal interference with the innate functions of the host protein. nih.gov This characteristic allows for the attachment of various probes to study protein behavior. For instance, once Sahc is incorporated, its terminal alkene handle can be selectively modified through reactions like photo-induced thiol-ene coupling. nih.govresearchgate.net This enables the conjugation of fluorophores for Förster Resonance Energy Transfer (FRET) studies, which can measure conformational changes and protein dynamics in real-time. nih.govfz-juelich.de Similarly, biotin tags can be attached to study protein-protein interactions via pull-down assays or co-immunoprecipitation. beilstein-journals.org

Furthermore, the allyl group of an incorporated Sahc residue can be chemically removed using a water-soluble palladium complex, converting the residue to homocysteine. nih.gov This deprotection strategy opens up another avenue for investigation, as the resulting free thiol group of homocysteine offers a unique site for selective labeling, distinct from native cysteine residues, which is highly relevant for studying protein structure and interactions in various settings. nih.govnih.gov

While these methods provide the framework for detailed investigation, comprehensive studies quantifying the precise effects of Sahc incorporation on protein dynamics or its modulation of specific protein-protein binding affinities are still emerging. The focus has largely been on developing the methodology and demonstrating its feasibility using robust model systems like the aforementioned hyper-stable GFP.

Design and Synthesis of this compound Analogs for Enhanced Reactivity

The development of this compound (Sahc), also referred to as S-allyl-L-homocysteine (Ahc), as a tool for protein modification was the result of a systematic evaluation of various methionine analogues. The primary goal was to identify a compound that could be efficiently processed by the cell's natural translational machinery while also serving as a highly reactive substrate for bioorthogonal reactions, particularly olefin cross-metathesis (CM). ox.ac.uk

The design strategy involved synthesizing and testing analogues that varied in the position of the heteroatom (sulfur or selenium) relative to the amino acid backbone. Researchers compared γ-heteroatom analogues with δ-heteroatom analogues to probe the substrate flexibility of the native methionyl-tRNA synthetase (MetRS) in E. coli. ox.ac.ukglobalauthorid.com

The key findings from these comparative studies were:

Influence of Heteroatom Position: The δ-heteroatom in this compound (a homocysteine derivative) was found to be critical for efficient genetic incorporation. In contrast, the corresponding γ-heteroatom analogue, S-allylcysteine (Sac, a cysteine derivative), was not efficiently incorporated using the same methionine codon reassignment strategy. ox.ac.ukresearchgate.net

Privileged Substrate Status: Among the tested analogues, this compound emerged as a privileged substrate. It was not only recognized and loaded onto tRNA by the endogenous MetRS but also proved to be a reactive handle for subsequent cross-metathesis reactions on the protein surface. ox.ac.ukresearchgate.net

Enhanced Reactivity of Chalcogens: The presence of an allylic chalcogen (sulfur, and even more so, selenium) is crucial for enhancing the rate of cross-metathesis reactions. This is attributed to the ability of the heteroatom to coordinate with the metal center of the ruthenium catalyst (e.g., Hoveyda-Grubbs catalyst), thereby facilitating the reaction in aqueous media. ox.ac.uk

The synthesis of this compound for these studies has been approached in two main ways: traditional chemical synthesis for initial testing and in vivo biosynthesis for protein incorporation. nih.gov A highly efficient method for producing Sahc-labeled proteins involves metabolic engineering. In this approach, a methionine-auxotrophic E. coli strain is engineered with genes from Corynebacterium glutamicum (metX and metY). nih.gov These genes create a "direct sulfhydration pathway" that allows the cell to synthesize Sahc intracellularly when the growth medium is supplemented with O-acetyl-homoserine and allyl mercaptan. nih.govnih.gov This in-cell synthesis is directly coupled with the incorporation of Sahc into proteins in place of methionine. nih.govresearchgate.net

Table 1: Comparison of Methionine Analogs for Genetic Incorporation and Reactivity This table summarizes findings from studies evaluating various unnatural amino acids (uAAs) as methionine surrogates.

Analog NameAbbreviationHeteroatom PositionGenetic Incorporation Efficiency (via Met Codon)Reactivity in Cross-MetathesisReference
This compound Ahc / SahcδHigh (>95%)Yes ox.ac.uk
Se-Allylhomoselenocysteine AhsδLowYes ox.ac.ukresearchgate.net
S-Allylcysteine SacγNot efficientYes ox.ac.ukresearchgate.net
Se-Allylselenocysteine SeacγNot efficientYes ox.ac.ukresearchgate.net
Homoallylglycine HagN/A (Aliphatic)YesUnreactive in aqueous media ox.ac.uk

Enzymatic and Molecular Interactions of S Allylhomocysteine

S-Allylhomocysteine as a Substrate or Inhibitor for Key Enzymes

This compound (SAhc), a structural analog of the essential amino acid methionine, exhibits significant interactions with key enzymes involved in cellular metabolism, particularly those central to one-carbon transfer reactions. Its structural similarity to methionine allows it to enter metabolic pathways, acting as either a substrate or a modulator of enzymatic activity.

This compound is metabolically active and serves as a substrate for methionine adenosyltransferases (MATs). nih.gov MATs are crucial enzymes that catalyze the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. nih.govmdpi.com In this reaction, the adenosyl group from ATP is transferred to the sulfur atom of methionine. Given that SAhc is a methionine analog, MATs can recognize and utilize it, leading to the formation of S-adenosyl-S-allyl-L-homocysteine, an analog of SAM. nih.gov

The family of SAM-dependent methyltransferases encompasses a vast group of enzymes that utilize SAM as the primary methyl group donor for the methylation of a wide array of biological molecules, including DNA, RNA, proteins, and small metabolites. nih.govproteopedia.org The product of these methylation reactions, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of most methyltransferases. mdpi.com The enzymatic conversion of SAhc to a SAM analog implies that SAhc can directly influence the pool of substrates available for methyltransferases. The subsequent use of this analog by methyltransferases would result in the formation of SAH, potentially altering the cellular methylation capacity. The balance between SAM and SAH, often expressed as the SAM/SAH ratio, is a critical indicator of the cell's ability to perform methylation reactions, and disruption of this ratio can have widespread effects on cellular processes. nih.gov

Table 1: Interaction of this compound with Methylation-Related Enzymes

Enzyme/Enzyme Class Interaction Type Substrate/Analog Potential Outcome
Methionine Adenosyltransferases (MATs) Substrate This compound Synthesis of S-adenosyl-S-allyl-L-homocysteine (a SAM analog).
SAM-Dependent Methyltransferases Competitive Inhibition S-adenosyl-S-allyl-L-homocysteine May compete with natural SAM for the active site, potentially reducing methylation of target substrates.

In vitro studies using various cellular and subcellular systems, such as liver and kidney S9 fractions, have elucidated several potential biotransformation pathways for sulfur-containing amino acids like SAhc. nih.gov While direct metabolic studies on SAhc are limited, the metabolic fate of structurally related compounds, such as S-allylcysteine (SAC) and S-allylmercaptocysteine (SAMC), provides a strong predictive framework for its enzymatic conversion.

Common biotransformation reactions for these compounds include N-acetylation and S-oxidation. nih.gov Liver and kidney S9 fractions have been shown to catalyze the N-acetylation of SAC to N-acetyl-S-allyl-l-cysteine (NAc-SAC) and also the reverse deacetylation reaction. nih.gov Furthermore, S-oxidation is another key pathway, leading to the formation of sulfoxide derivatives. nih.gov It is plausible that SAhc undergoes similar enzymatic modifications in comparable in vitro systems.

Metabolic studies with SAMC in rat plasma and S9 fractions have shown that it can be rapidly converted into volatile diallylpolysulfides. researchgate.net These intermediates are then further metabolized through conjugation with glutathione (GSH), forming glutathione S-conjugates, which are subsequently processed into cysteine S-conjugates and their N-acetylated forms. researchgate.net This suggests a potential pathway where the allyl group of SAhc could be enzymatically cleaved and enter the mercapturic acid pathway. Additionally, the biosynthesis of SAhc has been demonstrated in engineered E. coli, where enzymes such as O-acylhomoserine synthetase catalyze the reaction between an activated homoserine derivative and allyl mercaptan. nih.govmdpi.com

Alliinase (alliin lyase, EC 4.4.1.4) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme prominently found in Allium species like garlic. nih.gov The primary substrate for alliinase is alliin, which is (+S)-allyl-L-cysteine sulfoxide. nih.govresearchgate.net The enzyme catalyzes the cleavage of the carbon-sulfur bond of alliin to produce allicin (diallyl thiosulfinate), pyruvate, and ammonia. nih.govnih.gov

This compound itself is not a direct substrate for alliinase because the enzyme specifically acts on S-alk(en)yl cysteine sulfoxides. nih.gov However, if SAhc were to undergo S-oxidation via metabolic processes, as discussed in the previous section, it would be converted to this compound sulfoxide. This oxidized derivative, being a structural analog of alliin (differing by an additional methylene group in the homocysteine backbone), could potentially serve as a substrate for alliinase or related sulfur-metabolizing lyases. The enzymatic action would be expected to cleave the C-S bond, leading to the formation of allylsulfenic acid, which would then condense to form a thiosulfinate analogous to allicin. While direct experimental evidence for the interaction between alliinase and this compound sulfoxide is not extensively documented, the known substrate specificity of the enzyme provides a basis for this potential metabolic pathway.

Modulation of Methylation Patterns in Cellular Models

The introduction of this compound into cellular models can significantly modulate epigenetic landscapes, primarily by interfering with the intricate machinery of DNA and histone methylation.

DNA methylation is a fundamental epigenetic mechanism where a methyl group is added to the 5-position of cytosine, primarily within CpG dinucleotides. youtube.com This process is catalyzed by DNA methyltransferases (DNMTs), which use SAM as the methyl donor. youtube.com The reaction produces SAH, a powerful inhibitor of DNMT activity. mdpi.com The cellular ratio of SAM to SAH is therefore a critical determinant of DNA methylation status. nih.gov

This compound can impact DNA methylation through several mechanisms:

SAH Accumulation: As a homocysteine analog, SAhc can influence pathways that regulate homocysteine levels. Elevated homocysteine can shift the equilibrium of the S-adenosylhomocysteine hydrolase (SAHH) reaction toward the synthesis of SAH, leading to its accumulation and subsequent inhibition of DNMTs. unibe.chnih.gov

Generation of SAH Analogs: The conversion of SAhc to an S-adenosyl-S-allyl-L-homocysteine analog of SAM can interfere with DNMT function. If this analog is used by DNMTs, the resulting product could be a potent inhibitor similar to SAH.

Altered DNMT Expression or Activity: Studies on the related compound S-allylcysteine (SAC) have shown that it can decrease global DNA methylation levels in cancer cell lines by reducing the mRNA and protein levels of DNMT1. nih.gov It is plausible that SAhc could exert similar effects on the expression or direct activity of DNMTs.

In research contexts, these interactions can lead to global DNA hypomethylation. nih.gov An increase in SAH concentration, either alone or in conjunction with decreased SAM, is consistently associated with reduced DNA methylation. nih.govresearchgate.net

Table 2: Potential Effects of this compound on DNA Methylation Machinery

Component Potential Effect of SAhc Underlying Mechanism
S-Adenosylmethionine (SAM) Decreased effective concentration Competition by SAhc-derived SAM analogs.
S-Adenosylhomocysteine (SAH) Increased effective concentration Inhibition of SAH hydrolase or shift in reaction equilibrium due to increased homocysteine analog levels.
DNA Methyltransferases (DNMTs) Inhibition of activity Competitive inhibition by SAH or SAH analogs.
DNA Methyltransferases (DNMTs) Reduced expression Potential downregulation of DNMT gene expression (inferred from studies with S-allylcysteine). nih.gov

The influence of this compound extends beyond DNA methylation to the broader field of epigenetics, which also includes histone modifications and non-coding RNA regulation. youtube.com The methylation of histone proteins, a key factor in regulating chromatin structure and gene accessibility, is also catalyzed by SAM-dependent histone methyltransferases (HMTs). youtube.com

Like DNMTs, HMTs are subject to product inhibition by SAH. Therefore, any perturbation in the SAM/SAH ratio caused by the metabolism of SAhc would globally affect histone methylation patterns in addition to DNA methylation. Epigenetic studies in cellular models can utilize SAhc as a tool to investigate the consequences of disrupting the cellular methylation potential. By introducing SAhc, researchers can induce a state of "methyl-deficiency" or inhibitory stress, allowing for the study of downstream effects on:

Chromatin Structure: Changes in histone methylation can lead to alterations in chromatin compaction, making it either more open (euchromatin) or more condensed (heterochromatin), thereby affecting gene transcription. youtube.com

Gene Expression: Widespread changes in DNA and histone methylation can lead to the silencing of some genes and the activation of others, resulting in a reprogrammed cellular transcriptome. youtube.com

Cellular Phenotypes: The epigenetic modifications induced by SAhc can influence critical cellular processes such as differentiation, proliferation, and response to stimuli, providing insights into the role of methylation in development and disease. nih.gov

In essence, this compound and its derivatives serve as valuable chemical probes in epigenetic research, enabling the study of the complex interplay between one-carbon metabolism and the epigenetic regulation of gene expression.

Investigation of Downstream Biochemical Effects at the Molecular Level

The molecular interactions of this compound (SAHC) are primarily dictated by its structural similarity to the essential amino acid methionine. This resemblance allows it to enter and influence one of the most fundamental metabolic pathways in the cell: the methionine cycle, which is central to cellular methylation reactions.

Interaction with Methionine Adenosyltransferases (MATs)

Research has identified this compound as a metabolically active molecule that can act as a substrate for methionine adenosyltransferases (MATs) nih.gov. MATs are critical enzymes that catalyze the conversion of methionine and ATP into S-adenosylmethionine (SAM), the universal methyl group donor for a vast number of biological reactions nih.gov. By serving as a methionine analogue, SAHC is processed by MATs, representing the primary enzymatic interaction that initiates its downstream biochemical effects. This reaction leads to the formation of an S-allyl analogue of S-adenosylmethionine.

Impact on the Cellular Methylation Cycle

The introduction of SAHC into the methionine cycle has significant implications for the cell's "methylation potential," a concept often represented by the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) researchgate.net. SAH, the demethylated product of SAM, is a potent product inhibitor of most SAM-dependent methyltransferase reactions nih.gov. The cellular concentration of SAH is therefore tightly regulated to prevent the shutdown of essential methylation processes nih.gov.

The processing of SAHC by MAT enzymes introduces an S-allyl analogue into this sensitive equilibrium. This can disrupt normal methylation in several ways:

Competitive Inhibition: The resulting S-allyl-adenosyl analogue may act as a competitive inhibitor of various methyltransferase enzymes, competing with the natural substrate SAM for binding to the active site.

Disruption of Methyl Transfer: If the S-allyl analogue binds to a methyltransferase, it cannot provide a methyl group for transfer. Instead, it may lead to abortive enzymatic cycles or potentially the transfer of an allyl group, a non-native modification with unknown functional consequences for the substrate.

Generation of an Inhibitory Byproduct: The enzymatic processing of the S-allyl-SAM analogue would likely produce an analogue of SAH. Given that SAH itself is a powerful feedback inhibitor of methyltransferases, this new analogue could exert a similar, or potentially stronger, inhibitory effect, leading to a general suppression of cellular methylation nih.gov.

This disruption can have far-reaching consequences, as SAM-dependent methyltransferases are responsible for the methylation of a wide array of crucial biomolecules, including DNA, RNA, proteins, and lipids . The inhibition of these enzymes can therefore affect gene expression (via DNA and histone methylation), protein function, and cellular signaling pathways.

The table below summarizes the inferred molecular consequences stemming from the interaction of this compound with the cellular methylation pathway.

Molecular Component Interaction with this compound (SAHC) or its Metabolites Potential Downstream Biochemical Effect
Methionine Adenosyltransferases (MATs)SAHC acts as a substrate, mimicking methionine nih.gov.Formation of an S-allyl analogue of S-adenosylmethionine (SAM).
S-Adenosylmethionine (SAM)The S-allyl-SAM analogue may compete with SAM for enzyme binding sites.Reduced efficiency of normal methylation reactions due to competitive inhibition.
Methyltransferases (e.g., DNMTs, PRMTs)Potential inhibition by the S-allyl-SAM analogue or its subsequent metabolic products.Decreased methylation of key biological substrates like DNA, RNA, and proteins. Alteration of epigenetic markers and protein function.
S-Adenosylhomocysteine (SAH)The metabolic cycle is perturbed by the introduction of SAHC-derived analogues.The intracellular SAM/SAH ratio, a key indicator of methylation potential, is likely altered, leading to global hypomethylation researchgate.net.

Analytical Methodologies and Characterization Techniques in S Allylhomocysteine Research

Chromatographic and Spectrometric Approaches for S-Allylhomocysteine Quantification

The accurate measurement of SAH and its related compounds in complex biological matrices is fundamental to understanding its pharmacokinetics and metabolic fate. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands out as a primary tool for this purpose, offering high sensitivity and specificity.

UHPLC-MS/MS Method Development for this compound and its Metabolites in Research Matrices

The development of robust UHPLC-MS/MS methods is a critical step in SAH research. These methods are tailored to detect and quantify SAH and its metabolites, such as S-allyl-L-cysteine (SAC), with high precision. For instance, a novel UHPLC-MS/MS bioanalytical method was successfully developed and validated for the pharmacokinetic study of SAC. mdpi.com This method demonstrated a rapid runtime of 2.0 minutes and high sensitivity, capable of detecting nanogram levels of the analyte in plasma. mdpi.com

Method validation is a comprehensive process that ensures the reliability of the analytical data. Key parameters that are assessed include linearity, accuracy, precision, recovery, and the limit of quantification (LOQ). In one such validated method for SAC, a linear range of 1.0–1000.0 ng/mL was established, with inter- and intra-day accuracy between 92.55–99.40% and precision ranging from 1.88–4.23%. mdpi.com The recovery of the analyte from the plasma matrix was found to be greater than 77%. mdpi.com Such validated methods are essential for reliable pharmacokinetic and metabolic studies.

Interactive Data Table: Validation Parameters of a UHPLC-MS/MS Method for S-Allyl-L-Cysteine

ParameterResult
Retention Time1.219 min
Mass Transition (MS/MS)162.00/73.10
Total Run Time2.0 min
Linearity Range1–1000 ng/mL
Correlation Coefficient (r²)> 0.993
Intra-day Accuracy93.02% to 99.40%
Inter-day Accuracy92.55% to 99.40%
Intra-day Precision1.88% to 3.82%
Inter-day Precision2.61% to 4.23%
Recovery77.09 ± 5.07% to 81.28 ± 3.96%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Protein Incorporation Analysis

LC-MS is a powerful technique for the analysis of proteins and their modifications, including the incorporation of SAH. thermofisher.com In a "bottom-up" proteomics approach, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. nih.gov This allows for the identification and quantification of specific modifications at the peptide level.

The analysis of SAH-containing proteins often involves the use of high-resolution mass spectrometry (HRMS) to accurately determine the mass of the modified peptides. criver.com This information, combined with tandem mass spectrometry (MS/MS) data, can be used to confirm the sequence of the peptide and pinpoint the exact site of SAH incorporation. This approach is crucial for understanding how SAH modifies protein structure and function. The development of LC-MS methods for the simultaneous determination of L- and D-amino acids in proteins is also relevant, as it can help to assess the impact of processing on protein quality. mdpi.com

NMR Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including SAH and its derivatives. slideshare.netmdpi.com One-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its precise structure. slideshare.netpharmacognosy.us

1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the types of functional groups present and their connectivity. pharmacognosy.us 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal through-bond correlations between atoms, which helps to piece together the complete molecular structure. pharmacognosy.us NMR is a non-destructive technique that can be used to analyze samples in solution, making it ideal for studying the structure of SAH and its derivatives in a variety of environments. researchgate.net

Protein Analysis Techniques for this compound-Containing Biomolecules

Once it has been established that SAH can be incorporated into proteins, it is important to have methods to confirm the site of incorporation and to study the effects of this modification on protein expression and function.

Tryptic Digest-MS/MS for Site-Specific Confirmation

Tryptic digestion followed by tandem mass spectrometry (MS/MS) is the gold standard for confirming the site-specific incorporation of SAH into proteins. promega.com Trypsin is a protease that cleaves proteins at specific amino acid residues (lysine and arginine), generating a predictable set of peptides. promega.com These peptides are then analyzed by MS/MS, which fragments the peptides and provides information about their amino acid sequence.

By comparing the MS/MS spectra of peptides from a protein that has been treated with SAH to the spectra of peptides from an untreated control, it is possible to identify peptides that have been modified by the addition of an allyl group. The fragmentation pattern of the modified peptide can then be used to determine the exact amino acid residue to which the allyl group is attached. This level of detail is essential for understanding the molecular mechanisms by which SAH exerts its biological effects.

Western Blot and Electrophoretic Methods for Protein Expression and Modification Studies

The process begins with separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). abcam.com The separated proteins are then transferred to a membrane, which is subsequently probed with an antibody that is specific for the protein of interest. azurebiosystems.com The antibody is typically labeled with an enzyme or a fluorescent molecule, allowing for the detection and quantification of the protein. nih.gov By comparing the amount of protein in treated and untreated samples, researchers can determine if SAH incorporation alters protein expression levels. Furthermore, shifts in the electrophoretic mobility of a protein can sometimes indicate a modification, providing another layer of evidence for SAH incorporation. nih.gov

Development of High-Throughput Screening Assays for this compound Research

The advancement of research into the biological roles and potential applications of this compound (SAH) is intrinsically linked to the development of robust and efficient screening methodologies. High-throughput screening (HTS) has emerged as a pivotal technology in this endeavor, enabling the rapid and automated testing of large numbers of chemical and biological compounds for their effects on SAH-related pathways. bmglabtech.comnih.gov HTS assays are designed to be sensitive, reliable, and scalable, often utilizing miniaturized formats (e.g., 96-, 384-, or 1536-well plates) and robotic automation to accelerate the discovery process. bmglabtech.comsouthernresearch.org

The primary objective of developing HTS assays in the context of this compound research is to identify molecules that can modulate its synthesis, metabolism, or interaction with biological targets. This includes screening for inhibitors or activators of enzymes involved in its metabolic pathways, as well as identifying compounds that may mimic or antagonize its biological effects. The development of such assays requires careful consideration of various factors, including the choice of a suitable biological system, a detectable signal that correlates with the activity of interest, and the validation of the assay to ensure its accuracy and reproducibility. nuvisan.comresearchgate.net

A significant area of focus in SAH research is its role as a non-canonical amino acid and its incorporation into proteins. nih.govdntb.gov.ua HTS methods are instrumental in the directed evolution of enzymes, such as aminoacyl-tRNA synthetases (aaRSs), to facilitate the efficient and specific incorporation of SAH into proteins. mdpi.com These screening strategies often rely on reporter systems, where the successful incorporation of SAH leads to a measurable signal, such as fluorescence or luminescence. mdpi.com

Reporter-Based HTS Assays for this compound Incorporation

A common strategy in developing HTS assays for the incorporation of non-canonical amino acids like this compound involves the use of reporter genes. These assays are designed to link the desired enzymatic activity (i.e., the successful incorporation of SAH) to the expression of a reporter protein that generates an easily detectable signal.

Assay TypePrincipleSignal OutputApplication in SAH Research
Colorimetric Assays The reporter gene product catalyzes a reaction that produces a colored substance.Color changeScreening for aaRS variants that charge tRNA with SAH. mdpi.com
Fluorescent Reporter Assays A fluorescent protein (e.g., Green Fluorescent Protein - GFP) is expressed upon successful incorporation of SAH.FluorescenceHigh-throughput screening of aaRS libraries for SAH incorporation efficiency using Fluorescence-Activated Cell Sorting (FACS). mdpi.comenobiology.com
Luminescent Reporter Assays The reporter enzyme (e.g., luciferase) generates light through a chemical reaction.LuminescenceQuantifying the activity of engineered aaRSs for SAH. mdpi.com

These reporter-based assays enable the screening of vast libraries of enzyme variants, allowing researchers to identify those with improved activity and specificity for this compound. The use of FACS, in particular, allows for the rapid sorting of millions of individual cells based on their fluorescence intensity, thereby isolating the most promising candidates from a large population. mdpi.com

Enzyme Activity-Based HTS Assays

Directly measuring the activity of enzymes involved in the synthesis or metabolism of this compound is another crucial application of HTS. These assays are vital for identifying small molecule modulators that could have therapeutic potential.

A key enzyme in the metabolic pathway of homocysteine, a precursor to SAH, is cystathionine-β-synthase (CBS). A novel homocysteine consumption assay (HconCBS) has been developed for the high-throughput screening of human CBS activators. nih.gov This assay is based on the absorbance of Ellman's reagent and measures the decrease in signal upon CBS activation, making it suitable for identifying compounds that enhance the enzyme's activity. nih.gov

Assay NameEnzyme TargetPrincipleDetection MethodKey Findings
HconCBS Assay Cystathionine-β-synthase (CBS)Measures the consumption of homocysteine by CBS.Absorbance of Ellman's reagent.Identified 10 hit compounds more active than the known allosteric activator S-adenosyl-L-methionine (SAM) from a library of 3010 compounds. nih.gov

The development of such assays is critical for discovering new therapeutic agents for conditions associated with elevated homocysteine levels. The HconCBS assay has demonstrated its value by identifying novel activators of CBS, a key target for homocysteine-lowering therapies. nih.gov

In the context of enzymatic reactions involving this compound derivatives, coupled enzyme systems have been developed for HTS. For instance, a mutant human methionine adenosyl transferase (MAT) has been used in conjunction with other enzymes to prepare alkylated derivatives from S-allyl methionine analogues. rsc.org The efficiency of these reactions can be monitored using techniques like HPLC, allowing for the screening of different substrates and enzyme variants. rsc.orgucl.ac.uk

The continuous development and refinement of high-throughput screening assays are essential for advancing our understanding of this compound and unlocking its full potential in various scientific and therapeutic areas. These powerful techniques provide the means to explore the vast chemical and biological space, leading to the discovery of novel tools and lead compounds for further investigation. bmglabtech.comevotec.com

Future Directions and Research Perspectives

Exploration of Novel S-Allylhomocysteine-Based Biochemical Probes

The allyl group of this compound serves as a bioorthogonal handle, meaning it is chemically inert within biological systems until it is specifically targeted by an external reagent. nih.govescholarship.org This property is highly advantageous for developing novel biochemical probes for site-selective protein labeling and modification. nih.govescholarship.org

Future research will likely focus on designing and synthesizing a new generation of probes that can react specifically with the allyl group of SAH incorporated into proteins. These probes could carry a variety of functionalities, such as fluorophores for imaging, affinity tags for purification, or cross-linkers to study protein-protein interactions. The development of such probes would enable researchers to track the localization, dynamics, and interactions of specific proteins within living cells with minimal disruption to their natural functions. escholarship.org

One promising area is the use of SAH in conjunction with photo-induced thiol-ene coupling reactions. nih.govresearchgate.net This "click chemistry" approach allows for the rapid and efficient attachment of probes to SAH-containing proteins under mild, biocompatible conditions. nih.gov Further exploration of different photoinitiators and reaction conditions will be crucial to optimize the efficiency and specificity of this labeling strategy.

Moreover, the development of genetically encoded SAH reporters could significantly enhance the utility of this chemistry in cellular applications. escholarship.org These reporters would allow for the real-time monitoring of SAH incorporation and subsequent labeling, providing valuable insights into cellular metabolism and protein synthesis.

Advancements in Genetic Engineering for Enhanced this compound Applications

The ability to incorporate SAH into proteins relies on advancements in genetic engineering, specifically through codon reassignment and the engineering of aminoacyl-tRNA synthetases (aaRS). taylorandfrancis.comnih.gov Future research will aim to improve the efficiency and fidelity of these processes to enable the production of proteins with high levels of SAH incorporation.

One key challenge is the competition between SAH and the natural amino acid methionine (Met) for incorporation by the native methionyl-tRNA synthetase (MetRS). nih.govox.ac.uk While MetRS exhibits some flexibility in accepting SAH, the efficiency of incorporation can be limited. ox.ac.ukacs.org Future efforts will likely focus on engineering MetRS variants with increased specificity for SAH over Met. This would lead to higher yields of SAH-containing proteins and reduce the background of unmodified proteins.

Furthermore, the development of orthogonal translation systems, where a dedicated aaRS/tRNA pair is used for SAH incorporation, could provide a more robust and specific method. researchgate.net This would involve evolving or designing an aaRS that exclusively recognizes SAH and a corresponding tRNA that delivers it to the ribosome in response to a specific codon, such as a stop codon. nih.govresearchgate.net

Metabolic engineering of host organisms, such as Escherichia coli, also presents a promising avenue for enhancing SAH applications. nih.govacs.orgmdpi.com By redirecting metabolic pathways, it is possible to increase the intracellular production of SAH, thereby boosting its availability for protein synthesis. nih.govacs.org Combining metabolic engineering with optimized genetic code expansion strategies will be crucial for the large-scale production of SAH-labeled proteins for various biotechnological applications. nih.gov

Table 1: Research Findings on Genetic Engineering for SAH Incorporation

Research AreaKey FindingCitation
Codon Reassignment This compound can be used for efficient methionine codon reassignment in Met-auxotrophic strains of E. coli. taylorandfrancis.comox.ac.ukacs.org
Aminoacyl-tRNA Synthetase Engineering The native E. coli MetRS can recognize and incorporate SAH, but its efficiency is a target for improvement. nih.govresearchgate.netox.ac.uk
Metabolic Engineering The methionine biosynthetic pathway in E. coli can be engineered for the in-cell production of SAH. nih.govacs.org
Orthogonal Translation Systems Evolved pyrrolysyl-tRNA synthetase (PylRS) variants can be used for the specific incorporation of S-allylcysteine, a related compound. researchgate.net

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. The unique properties of SAH make it a valuable tool for interrogating these systems at a molecular level. By integrating SAH-based techniques with systems biology approaches, researchers can gain unprecedented insights into cellular processes.

For instance, SAH can be used in proteomic studies to identify and quantify newly synthesized proteins under specific conditions. By pulse-labeling cells with SAH and then using click chemistry to attach an affinity tag, researchers can selectively isolate and identify proteins that were synthesized during the labeling period. This technique, known as non-canonical amino acid tagging (NCAT), can provide a dynamic view of the proteome and reveal how it responds to various stimuli or perturbations. ox.ac.uk

Furthermore, the ability to introduce a specific chemical handle into proteins allows for the study of protein-protein interaction networks. By incorporating SAH at a specific site in a protein of interest and then using a cross-linking probe, researchers can capture its interaction partners. Subsequent analysis by mass spectrometry can then identify the interacting proteins, providing a snapshot of the protein's local environment within the cell.

Potential for this compound in Expanding the Synthetic Biology Toolkit

Synthetic biology involves the design and construction of new biological parts, devices, and systems. SAH has the potential to become a valuable component of the synthetic biology toolkit, enabling the creation of novel proteins and materials with tailored properties. nih.gov

The ability to introduce a bioorthogonal handle into proteins opens up possibilities for creating new types of protein-based materials. For example, by incorporating SAH into self-assembling proteins, it may be possible to create hydrogels or other biomaterials with tunable properties. caltech.edu The allyl groups could be used to cross-link the protein monomers, providing control over the material's stiffness and stability.

SAH can also be used to create enzymes with novel catalytic activities. By placing SAH in the active site of an enzyme, it may be possible to introduce a new reactive group that can participate in chemical reactions not found in nature. This could lead to the development of new biocatalysts for a variety of industrial applications.

Moreover, the in situ synthesis of SAH through engineered metabolic pathways represents a step towards creating "synthetic cells" with expanded chemical capabilities. nih.govmdpi.com By endowing cells with the ability to produce and utilize non-canonical amino acids like SAH, synthetic biologists can create organisms with novel functions and capabilities.

Q & A

Q. How to design a robust experimental workflow for studying this compound’s role in cellular redox regulation?

  • Methodological Answer : Combine knockdown (siRNA) models of cystathionine γ-lyase (CSE) with LC-MS-based metabolomics. Quantify glutathione (GSH/GSSG) ratios and ROS levels via fluorescent probes (e.g., DCFH-DA). Include NAC (N-acetylcysteine) as a positive control to benchmark redox effects .

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